

NMR Spectroscopy of 2-Keto-3-deoxy-6-phosphogluconate: Application Notes and Protocols

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 2-Keto-3-deoxy-6-phosphogluconate

Cat. No.: B1230565

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Keto-3-deoxy-6-phosphogluconate (KDPG) is a pivotal intermediate in the Entner-Doudoroff (ED) pathway, an alternative to glycolysis for carbohydrate metabolism in many microorganisms.[1][2] The ED pathway is a target for antimicrobial drug development, making the structural and functional characterization of its intermediates, such as KDPG, crucial. Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful analytical technique for elucidating the structure, dynamics, and interactions of metabolites. This document provides detailed application notes and protocols for the NMR spectroscopic analysis of KDPG.

In solution, KDPG exists in a dynamic equilibrium between a linear open-chain keto form and two cyclic furanose anomers (α and β). ^{13}C NMR studies have quantified this equilibrium, revealing the predominance of the cyclic forms.[3]

Quantitative NMR Data

The following tables summarize the reported ^1H , ^{13}C , and ^{31}P NMR chemical shift data for **2-Keto-3-deoxy-6-phosphogluconate** in D_2O . The presence of multiple chemical shifts for some nuclei reflects the equilibrium between the different isomeric forms of KDPG in solution.

Table 1: ^1H NMR Chemical Shifts for **2-Keto-3-deoxy-6-phosphogluconate** in D_2O

| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Tentative Assignment |
|------------------------------------|--------------|-----------------------------|-------------------------|
| 4.35 | m | H4 | H5 |
| 4.26 | dt | 8.1, 4.2 | |
| 4.10 | m | H6a | |
| 4.00 | m | H6b | |
| 3.74 | m | H3a (isomer 1) | |
| 2.46 | dd | 14.0, 7.7 | H3b (isomer 1) |
| 2.29 | dd | 13.7, 6.8 | H3a (isomer 2) |
| 2.16 | dd | 13.6, 6.3 | H3b (isomer 2) |
| 1.89 | dd | 14.1, 3.8 | H3 (keto form) |

Data sourced from a 400 MHz ^1H NMR spectrum.

Table 2: ^{13}C NMR Chemical Shifts for **2-Keto-3-deoxy-6-phosphogluconate** in D_2O

| Chemical Shift (δ) ppm | Tentative Assignment |
|---------------------------------|----------------------------------|
| 176.94 | C1 (Carboxyl) |
| 176.23 | C1 (Carboxyl - alternate isomer) |
| 103.46 | C2 (Anomeric Carbon - furanose) |
| 85.90 | C4/C5 |
| 85.81 | C4/C5 |
| 85.07 | C4/C5 |
| 84.99 | C4/C5 |
| 71.56 | C4/C5 |
| 64.45 | C6 |
| 64.40 | C6 (alternate isomer) |
| 63.62 | C6 (alternate isomer) |
| 43.27 | C3 |
| 43.06 | C3 (alternate isomer) |

Data sourced from a 101 MHz ^{13}C NMR spectrum.

An earlier study focusing on the open-chain keto form reported the following approximate ^{13}C chemical shifts downfield from tetramethylsilane[3]:

- C-1 (-COOH): ~175 ppm
- C-2 (>C=O): ~105 ppm
- C-3 (>CH₂): ~44 ppm

Table 3: ^{31}P NMR Chemical Shifts for **2-Keto-3-deoxy-6-phosphogluconate** in D₂O

Chemical Shift (δ) ppm

4.40

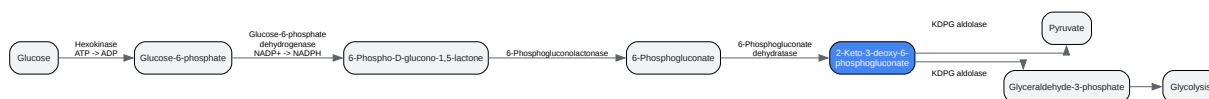
4.32

Data sourced from a 162 MHz ^{31}P NMR spectrum. The two signals likely represent the phosphate group in the different isomeric forms.

Signaling Pathways and Logical Relationships

The Entner-Doudoroff Pathway

KDPG is a key intermediate in the Entner-Doudoroff pathway, where it is formed from 6-phosphogluconate and subsequently cleaved into pyruvate and glyceraldehyde-3-phosphate.

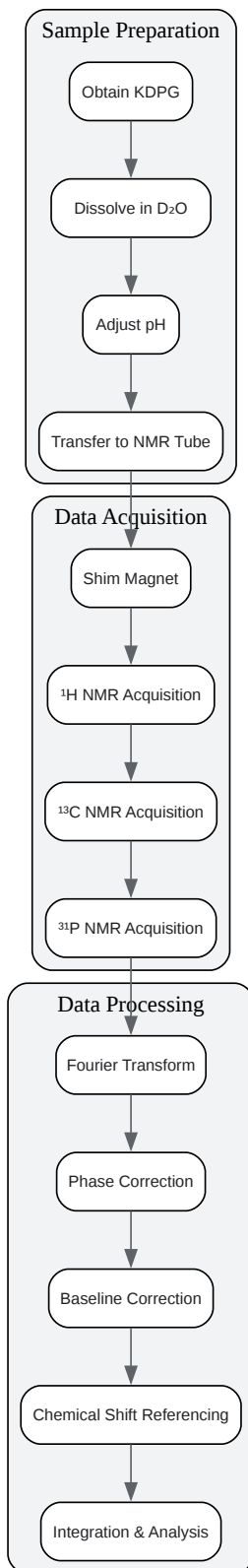


[Click to download full resolution via product page](#)

Caption: The Entner-Doudoroff Pathway highlighting the central role of KDPG.

Equilibrium of KDPG in Solution

In an aqueous environment, KDPG exists as an equilibrium mixture of the open-chain keto form and the α - and β -furanose cyclic anomers.



[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Entner–Doudoroff pathway - Wikipedia [en.wikipedia.org]
- 2. Enzymatic Synthesis of 2-Keto-3-Deoxy-6-Phosphogluconate by the 6-Phosphogluconate-Dehydratase From *Caulobacter crescentus* - PMC [pmc.ncbi.nlm.nih.gov]
- 3. bio.libretexts.org [bio.libretexts.org]
- To cite this document: BenchChem. [NMR Spectroscopy of 2-Keto-3-deoxy-6-phosphogluconate: Application Notes and Protocols]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1230565#nmr-spectroscopy-of-2-keto-3-deoxy-6-phosphogluconate]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com